N-(1,3-benzothiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
N-(1,3-benzothiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that features a benzothiazole ring, a triazolopyridine ring, and a butanamide chain. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C17H15N5OS |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C17H15N5OS/c23-16(19-17-18-12-6-1-2-7-13(12)24-17)10-5-9-15-21-20-14-8-3-4-11-22(14)15/h1-4,6-8,11H,5,9-10H2,(H,18,19,23) |
InChI Key |
ZWSDEUDIPWGIOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: Starting from ortho-aminothiophenol and a suitable aldehyde.
Formation of the Triazolopyridine Ring: Using a cyclization reaction involving a pyridine derivative and a triazole precursor.
Coupling Reactions: Linking the benzothiazole and triazolopyridine rings through a butanamide chain using amide bond formation techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the nitrogen atoms in the triazolopyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs with different functional groups.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for therapeutic properties such as anticancer or antimicrobial activities.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound exhibits anticancer activity, it might interact with DNA or proteins involved in cell division. The molecular targets could include enzymes, receptors, or other proteins, and the pathways involved might include apoptosis, cell cycle regulation, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-4-phenylbutanamide: Similar structure but with a phenyl group instead of the triazolopyridine ring.
N-(1,3-benzothiazol-2-yl)-4-(pyridin-3-yl)butanamide: Similar structure but with a pyridine ring instead of the triazolopyridine ring.
Uniqueness
N-(1,3-benzothiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to the presence of both the benzothiazole and triazolopyridine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(1,3-benzothiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound features a unique combination of a benzothiazole moiety and a triazolopyridine fragment. Its molecular formula is , with a molecular weight of approximately 337.4 g/mol. The structural complexity contributes to its reactivity and interaction with various biological targets.
Research indicates that this compound exhibits significant inhibitory effects on specific kinases, particularly c-Met kinase . This kinase is crucial in cell signaling pathways related to growth and survival, making the compound a candidate for cancer therapy where c-Met is implicated. The ability to modulate these pathways suggests potential applications in treating various malignancies.
Anticancer Activity
Studies have demonstrated the compound's potential as an anticancer agent. It has shown effectiveness against cancer cell lines by inducing apoptosis through the activation of procaspase-3 to caspase-3. For instance:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | 5.2 | Procaspase-3 activation |
| Control (PAC-1) | 100 | Positive control for apoptosis |
The structure–activity relationship (SAR) studies highlight the importance of the benzothiazole and triazolopyridine components in enhancing anticancer activity and selectivity against certain cancer cell lines such as U937 and MCF-7 .
Inhibition of Kinases
This compound has been shown to inhibit c-Met kinase effectively. This inhibition can lead to reduced tumor growth and metastasis in various cancer types. The compound's selective binding affinity for c-Met may provide a therapeutic advantage over non-selective agents.
Case Studies
- In Vitro Studies : A study evaluated the compound's effects on procaspase activation in U937 cells. The results indicated significant activation of caspase pathways leading to apoptosis in treated cells compared to controls.
- Animal Models : Preclinical trials using animal models have shown promising results in tumor regression when treated with this compound. These studies support the potential for clinical applications in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
